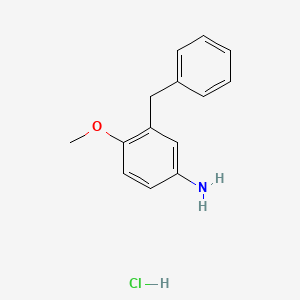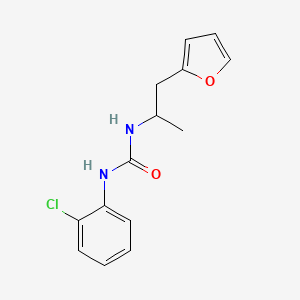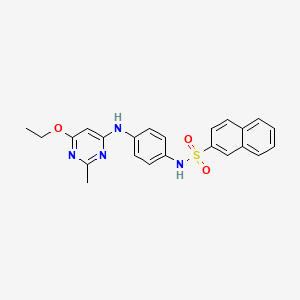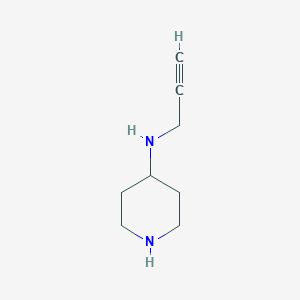![molecular formula C22H16FN3O2S2 B3011316 2-(benzo[d]oxazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 403843-02-7](/img/structure/B3011316.png)
2-(benzo[d]oxazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 2-(benzo[d]oxazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their analyses, which can be extrapolated to hypothesize about the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves multi-step reactions that may include the formation of Schiff bases, cyclization reactions, and substitutions. For example, the synthesis of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles involves a sequence of reactions starting from a carbohydrazide, followed by Schiff base formation, cyclization, and further functional group transformations . Similar synthetic strategies could be employed for the synthesis of the compound of interest, with careful selection of starting materials and reagents to introduce the appropriate functional groups.
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT). For instance, the benzo[d]thiazole derivative was characterized using FT-IR, NMR, UV-Vis spectroscopies, and X-ray diffraction, with DFT calculations corroborating the experimental data . These techniques would be essential in determining the molecular structure of the compound , ensuring the correct placement of atoms and the overall geometry of the molecule.
Chemical Reactions Analysis
The reactivity of the compound would likely involve interactions at the heterocyclic rings and the functional groups attached to them. For example, the active methyl group in 2-methyl-4-oxo-4H-1-benzopyrans reacts with various nucleophiles to yield a diverse array of products, including styryl derivatives and quinoxalinyl derivatives . The compound of interest, with its pyrazole and ethanone groups, may similarly undergo nucleophilic addition reactions, cycloadditions, or electrophilic substitutions, depending on the reaction conditions and the reagents used.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be quite varied, depending on their molecular structure. Thermal stability can be assessed using techniques like TG/DTA, as demonstrated for the benzo[d]thiazole derivative . The compound's solubility, melting point, and boiling point would be influenced by its molecular weight, polarity, and the presence of specific functional groups. The electronic properties, such as the distribution of electron density and the energy of frontier molecular orbitals, can be studied through computational chemistry methods, providing insight into the compound's reactivity and potential applications in materials science or pharmaceuticals.
Aplicaciones Científicas De Investigación
Antitubercular Potential and Molecular Interactions
A comprehensive study on the synthesis, characterization, and biological evaluation of 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone derivatives revealed significant antitubercular activity. Compounds within this series, particularly those with electron-donating substituents like dimethylamino, hydroxy, and methoxy groups, demonstrated increased potency against Mycobacterium tuberculosis. Docking studies further illuminated the compounds' interactions with the Mycobacterium tuberculosis enoyl reductase enzyme, underscoring the potential of these derivatives as antitubercular agents (Venugopal et al., 2020).
Antibacterial and Antimicrobial Efficacy
Research into benzazolyl pyrazoles, synthesized from benzoxazol-2-thiol among others, evaluated their antimicrobial activity. Certain derivatives exhibited pronounced antibacterial activity against Klebsiella pneumoniae, while others showed notable antifungal effects against Penicillium chrysogenum, demonstrating the broad-spectrum antimicrobial potential of this compound class (Suram et al., 2017).
Chemical Sensor Development
A novel pyrazoline derivative was investigated for its photophysical and physicochemical properties, demonstrating its utility as a fluorescent chemosensor for Fe3+ ion detection. This application highlights the compound's significance in developing sensitive and selective methods for metal ion detection in various environments (Khan, 2020).
Molecular Docking and Pharmacokinetic Profiles
Further exploration into 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone derivatives encompassed drug-likeness score evaluation and molecular property analysis to predict good pharmacokinetic profiles. These studies are crucial for advancing the compounds towards clinical applications by ensuring their efficacy and safety profiles are within acceptable limits (Venugopal et al., 2020).
Propiedades
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2S2/c23-15-9-7-14(8-10-15)18-12-17(20-6-3-11-29-20)25-26(18)21(27)13-30-22-24-16-4-1-2-5-19(16)28-22/h1-11,18H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCWSCJCICLRQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NC4=CC=CC=C4O3)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d]oxazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 6-benzyl-2-(2,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3011241.png)
![6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3011243.png)

![N-(2-methylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3011245.png)
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B3011246.png)
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B3011247.png)
![2-(Aminomethyl)thieno[3,2-b]thiophene-5-carboxylic acid;hydrochloride](/img/structure/B3011249.png)


